

# An In-Depth Technical Guide to the Pharmacological Profile of R 28935

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **R 28935**

Cat. No.: **B1678707**

[Get Quote](#)

This technical guide provides a comprehensive overview of the pharmacological profile of **R 28935**, a centrally acting antihypertensive agent. The information is synthesized from preclinical studies conducted in the mid-1970s. This document is intended for researchers, scientists, and drug development professionals, presenting the available data on its mechanism of action, hemodynamic effects, and comparative pharmacology.

## Introduction

**R 28935**, with the chemical name erythro-1-(1-[2-(1,4-benzodioxan-2-yl)-2-OH-ET]-4-piperidyl)-2-benzimidazolinone, is an analogue of the antipsychotic drug pimozide.<sup>[1]</sup> It was investigated for its potential as an antihypertensive agent.<sup>[1][2]</sup> The primary characteristic of **R 28935** is its central mechanism of action, which notably does not involve the alpha-adrenergic receptor system, distinguishing it from many other centrally acting antihypertensives of its time.<sup>[1]</sup>

## Mechanism of Action

The hypotensive effect of **R 28935** is initiated within the central nervous system. Studies involving intraventricular (i.c.v.) administration in conscious renal hypertensive cats demonstrated a marked fall in blood pressure, indicating a central site of action.<sup>[1]</sup>

A key feature of **R 28935**'s pharmacological profile is its independence from central alpha-adrenoreceptors. This was established in experiments where the hypotensive effect of **R 28935** was not antagonized by the central administration of alpha-adrenoreceptor blocking agents like

tolazoline and phentolamine.[1] In contrast, these antagonists did block the hypotensive effects of clonidine and alpha-methyl-dopa, which were used as positive controls.[1]

Furthermore, **R 28935** does not exhibit peripheral sympathomimetic actions. In vitro studies on perfused artery preparations showed that it did not alter basal perfusion pressures or the vasoconstrictor actions of noradrenaline or 5-hydroxytryptamine.[1] This suggests that its vasodilatory effects are mediated centrally, leading to a decrease in sympathetic outflow, rather than through direct action on peripheral blood vessels.

## Hemodynamic Effects

The primary hemodynamic consequence of **R 28935** administration is a significant and lasting reduction in blood pressure.[2] This is attributed to a considerable decrease in total peripheral vascular resistance.[2] Importantly, this vasodilation is achieved without negatively impacting myocardial function.[2]

A notable advantage of **R 28935** observed in preclinical models is the relative lack of bradycardia (slowing of heart rate) at equiactive hypotensive doses when compared to agents like clonidine, guanethidine, and propranolol.[1][2] Additionally, unlike guanethidine and mecamylamine, **R 28935** does not induce significant postural hypotension.[2]

## Data Presentation

The following tables summarize the quantitative and comparative data for **R 28935** from the available preclinical studies.

Table 1: Antihypertensive Activity of **R 28935**

| Species/Model                                   | Route of Administration   | Dose Range        | Duration of Action | Reference           |
|-------------------------------------------------|---------------------------|-------------------|--------------------|---------------------|
| Conscious Spontaneously Hypertensive Rats (SHR) | Intraperitoneal (i.p.)    | 0.63 - 40 mg/kg   | Several hours      | <a href="#">[2]</a> |
| Beagles with Renal Hypertension                 | Oral (p.o.)               | 1.25 mg/kg        | Several hours      | <a href="#">[2]</a> |
| Conscious Renal Hypertensive Cats               | Intraventricular (i.c.v.) | 25 µg             | Not specified      | <a href="#">[1]</a> |
| Anesthetized Beagles with Renal Hypertension    | Intravenous (i.v.)        | 0.02 - 0.64 mg/kg | Not specified      | <a href="#">[2]</a> |

Table 2: Hemodynamic and Comparative Profile of **R 28935**

| Parameter                            | Species/Model         | R 28935 Effect                                   | Comparison with other agents                               | Reference |
|--------------------------------------|-----------------------|--------------------------------------------------|------------------------------------------------------------|-----------|
| Blood Pressure                       | SHR, Beagles, Cats    | Marked and lasting decrease                      | Equiactive to clonidine, guanethidine, propranolol         | [1][2]    |
| Heart Rate                           | SHR, Cats             | No bradycardia or significantly less bradycardia | Less bradycardia than clonidine, guanethidine, propranolol | [1][2]    |
| Total Peripheral Vascular Resistance | Anesthetized Beagles  | Considerable decrease                            | Not specified                                              | [2]       |
| Myocardial Function                  | Anesthetized Beagles  | Not affected                                     | Not specified                                              | [2]       |
| Postural Hypotension                 | SHR (tilting)         | No significant postural hypotension              | Guanethidine and mecamylamine induced postural hypotension | [2]       |
| Peripheral Sympathomimetic Action    | Perfused Artery Prep. | None                                             | Not applicable                                             | [1]       |
| Noradrenaline/5-HT Vasoconstriction  | Perfused Artery Prep. | No modification                                  | Not applicable                                             | [1]       |

## Experimental Protocols

The detailed experimental protocols were not fully described in the source literature. The following represents a generalized methodology for the *in vivo* studies based on the provided information.

### 5.1. In Vivo Antihypertensive Studies in Spontaneously Hypertensive Rats (SHR)

- Animal Model: Conscious Spontaneously Hypertensive Rats.
- Drug Administration: **R 28935** administered intraperitoneally (i.p.) at doses ranging from 0.63 to 40 mg/kg.
- Blood Pressure and Heart Rate Monitoring: Continuous monitoring of arterial blood pressure and heart rate via a catheter implanted in the carotid or femoral artery, connected to a pressure transducer and recording system.
- Tilting Test for Postural Hypotension: Animals would be placed on a tilt table and subjected to changes in posture (e.g., from horizontal to head-up) to assess changes in blood pressure, indicative of postural hypotension.
- Comparative Studies: Other antihypertensive agents (guanethidine, mecamylamine) would be administered to a separate group of animals for comparison of postural hypotensive effects.

### 5.2. Central Mechanism of Action Study in Hypertensive Cats

- Animal Model: Conscious cats with surgically induced renal hypertension.
- Drug Administration: A cannula would be stereotactically implanted into a cerebral ventricle for intraventricular (i.c.v.) administration. **R 28935** (25 µg) was administered through this cannula.
- Antagonism Study: To test the involvement of alpha-adrenoreceptors, antagonists such as tolazoline (200 µg) or phentolamine (200 µg) were administered i.c.v. prior to the administration of **R 28935**.
- Positive Controls: Clonidine (20 µg) and alpha-methyl-dopa (1 mg) were used as positive controls to confirm the efficacy of the alpha-adrenoreceptor antagonists in the experimental setup.
- Physiological Monitoring: Blood pressure and heart rate were monitored continuously.

# Signaling Pathways and Experimental Workflows

The precise molecular target and signaling pathway for **R 28935** remain unidentified. The following diagrams illustrate a conceptual framework for its mechanism and the experimental logic used to define it.



[Click to download full resolution via product page](#)

Caption: Conceptual signaling pathway for the central action of **R 28935**.



[Click to download full resolution via product page](#)

Caption: Logical workflow for differentiating the central mechanism of **R 28935**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A centrally acting antihypertensive agent (R28935) not mediated via central alpha-adrenoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antihypertensive activity of erythro-1-(1-[2-(1,4-benzodioxan-2-yl)-2-OH-ET]-4-piperidyl)-2-benzimidazolinone (R 28935) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Pharmacological Profile of R 28935]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1678707#r-28935-pharmacological-profile>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)